molecular formula C10H10N2O3 B2486784 Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate CAS No. 1345688-05-2

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate

Cat. No.: B2486784
CAS No.: 1345688-05-2
M. Wt: 206.201
InChI Key: CJZFQSGBZVLZGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ethyl 6-oxo-pyrazolo[1,5-a]pyridine-7-carboxylate, while substitution reactions can produce various ester derivatives .

Scientific Research Applications

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Biological Activity

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its role as an enzymatic inhibitor and its implications in cancer therapy.

Chemical Structure and Synthesis

This compound features a hydroxypyrazole moiety that is known for its diverse pharmacological properties. The synthesis of this compound typically involves the condensation of 1,3-dicarbonyl compounds with 5-aminopyrazole derivatives, leading to a variety of substituted pyrazolo derivatives with potential biological activities .

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in cellular proliferation and survival. Notably, it has been identified as a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to pro-apoptotic effects in cancer cells while exhibiting low cytotoxicity towards non-cancerous cells .

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity across various cancer cell lines. The compound has shown:

  • EC50 Values : Potent pro-apoptotic properties with an EC50 of approximately 20.2 nM in acute myeloid leukemia (AML) cells .
  • Differentiation Induction : It promotes myeloid differentiation in AML cell lines at low nanomolar concentrations .
  • Selective Cytotoxicity : The compound exhibits selective cytotoxic effects on cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Enzymatic Inhibition

The compound functions as an effective inhibitor of hDHODH, which is vital for the de novo synthesis of pyrimidines. This inhibition not only disrupts nucleotide synthesis but also affects cellular metabolism and proliferation pathways critical in cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potential of this compound:

  • Study on AML : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in AML cells through hDHODH inhibition, demonstrating its potential as a targeted therapy for this malignancy .
  • Cytotoxicity Assessment : In vitro assays indicated that the compound significantly inhibited cell proliferation in various cancer cell lines while maintaining low toxicity levels against healthy cells .

Data Table: Biological Activity Summary

Activity TypeObserved EffectEC50 (nM)Reference
Pro-apoptotic ActivityInduction in AML Cells20.2
Enzymatic InhibitionhDHODH Inhibition17.3
CytotoxicityLow toxicity towards non-AML>100

Properties

IUPAC Name

ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)9-8(13)4-3-7-5-6-11-12(7)9/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZFQSGBZVLZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC2=CC=NN21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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